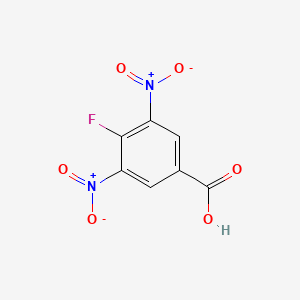

4-Fluoro-3,5-dinitrobenzoic acid

Descripción general

Descripción

4-Fluoro-3,5-dinitrobenzoic acid is a chemical compound with the molecular formula C7H3FN2O6 . It has a molecular weight of 230.10700 . The compound is used in the synthesis of more complex compounds .

Synthesis Analysis

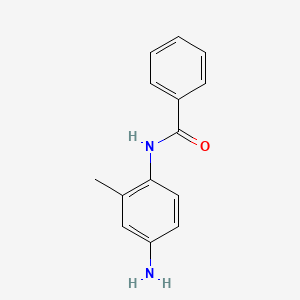

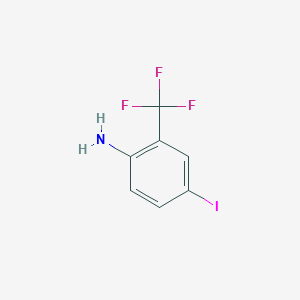

The synthesis of this compound involves multiple steps. In one study, 4-fluoro-3-nitrobenzoic acid was converted into benzimidazole bis-heterocycles, via the intermediacy of benzimidazole linked ortho-chloro amines .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a fluoro group at the 4-position and nitro groups at the 3 and 5-positions . The exact mass of the compound is 229.99800 .Chemical Reactions Analysis

This compound has been used in the synthesis of various compounds. For instance, it was used as a starting reagent in the preparation of novel benzimidazoles having antimycobacterial activity .Aplicaciones Científicas De Investigación

Crystallisation Studies

4-Fluoro-3,5-dinitrobenzoic acid has been used in co-crystallisation studies with cytosine and its fluorinated derivative . The process was successfully transferred into a controlled small scale cooling crystallisation environment . These findings are significant for the scale-up of crystallisation of multi-component molecular materials and for future transfer into continuous cooling crystallisation .

Molecular Complexes

This compound has been used in the formation of molecular complexes through multi-component crystallisation . This involves two or more molecular species being crystallised to co-exist within the same crystalline lattice to form a molecular complex .

Process Analytical Technologies

This compound has been used in process analytical technologies . Turbidity measurements have been shown to be a valuable probe for characterising the initial stages of molecular complex formation in solution .

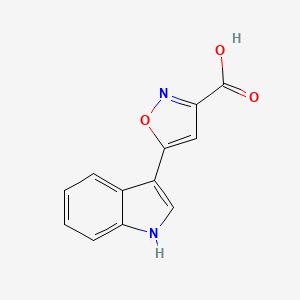

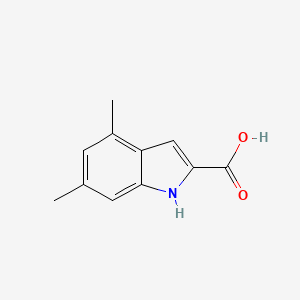

Synthesis of Benzimidazoles

This compound has been used as a starting reagent in the preparation of novel benzimidazoles . These benzimidazoles have shown antimycobacterial activity .

Synthesis of Acetylcholinesterase Inhibitors

This compound has been used in the preparation of a series of novel acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors containing a benzimidazole core structure .

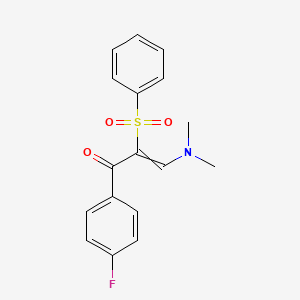

Synthesis of Rhodanine Derivatives

This compound has been used as a reagent in the synthesis of several organic compounds including rhodanine derivatives . These derivatives act as aldose reductase inhibitors .

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

4-fluoro-3,5-dinitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FN2O6/c8-6-4(9(13)14)1-3(7(11)12)2-5(6)10(15)16/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQCNIBCDZAAPPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])F)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392671 | |

| Record name | 4-fluoro-3,5-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2365-71-1 | |

| Record name | 4-fluoro-3,5-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

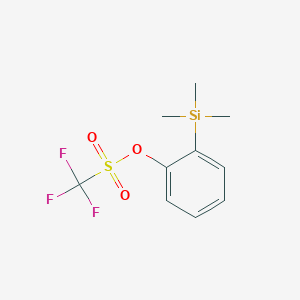

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Methyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-propionic acid](/img/structure/B1306664.png)

![(E)-1-{2-[(4-chlorobenzyl)oxy]phenyl}-3-(4-toluidino)-2-propen-1-one](/img/structure/B1306677.png)

![7-Fluoro-2-[(2-nitroanilino)methylene]-3-phenyl-1-indanone](/img/structure/B1306679.png)

![2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B1306704.png)